
trans-2-Benzylpyrrolidin-3-ol
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Overview
Description
trans-2-Benzylpyrrolidin-3-ol: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Benzylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of 1-benzyl-3-pyrrolidinone using sodium borohydride in methanol. This reaction typically proceeds under mild conditions and yields the desired product with high diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: trans-2-Benzylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, 1-benzyl-3-pyrrolidinone.
Reduction: Reduction of the ketone group in 1-benzyl-3-pyrrolidinone yields this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as tosyl chloride and thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: 1-Benzyl-3-pyrrolidinone
Reduction: this compound
Substitution: Various substituted pyrrolidines depending on the reagent used.
Scientific Research Applications
Drug Development
The compound has been extensively studied for its potential as a scaffold in designing enzyme inhibitors, particularly for HIV protease inhibitors. Research indicates that trans-2-Benzylpyrrolidin-3-ol can mimic natural substrates of enzymes, thereby inhibiting viral replication. This property is crucial in developing antiviral therapies aimed at treating HIV/AIDS .
Cancer Treatment
This compound has shown promise in cancer research. Studies have evaluated its analogues for cytotoxic effects on various cancer cell lines. For instance, certain derivatives exhibited selective cytotoxicity towards HL-60 cells (human promyelocytic leukemia) while having milder effects on non-cancerous cells. This suggests potential as a pro-apoptotic agent targeting caspase pathways, which are central to the apoptotic process in living systems .
Neurological Disorders
The ability of this compound to cross the blood-brain barrier suggests applications in treating neurological disorders. Its derivatives have been explored for neuroprotective properties, indicating a broader therapeutic scope in conditions such as neurodegenerative diseases .
Case Study 1: HIV Protease Inhibition
A study focused on synthesizing new pyrrolidin-3-ol derivatives demonstrated that modifications to the structure of this compound significantly enhanced inhibitory activity against HIV protease. This underscores the importance of structural diversity in developing effective antiviral agents.
Case Study 2: Anticancer Activity
In vitro evaluations showed that analogues of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, one derivative demonstrated an IC50 value indicating potent anticancer activity, highlighting the compound's potential as a lead in cancer drug development .
Summary Table of Applications
Application Area | Details |
---|---|
Drug Development | Scaffold for designing enzyme inhibitors (e.g., HIV protease) |
Cancer Treatment | Selective cytotoxicity towards cancer cell lines; potential pro-apoptotic agent |
Neurological Disorders | Potential applications due to ability to cross the blood-brain barrier; explored neuroprotective properties |
Mechanism of Action
The mechanism of action of trans-2-Benzylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in the context of HIV protease inhibitors, the compound mimics the natural substrate of the enzyme, thereby inhibiting its activity and preventing viral replication . The exact molecular pathways and targets may vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
1-Benzyl-3-pyrrolidinone: The oxidized form of trans-2-Benzylpyrrolidin-3-ol.
Uniqueness: this compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Biological Activity
trans-2-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a benzyl group at the second position and a hydroxyl group at the third position. This configuration contributes to its biological activity and makes it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied as a potential inhibitor of HIV protease, where it mimics the natural substrate of the enzyme, thereby inhibiting viral replication . The compound's hydroxyl group plays a critical role in facilitating these interactions, enhancing its binding affinity to target proteins.
Therapeutic Applications
1. HIV Protease Inhibition
- Research indicates that this compound can serve as a scaffold for designing new HIV protease inhibitors. This application is crucial in developing antiviral therapies aimed at treating HIV/AIDS .
2. Cancer Treatment
- A study evaluated structurally diverse analogues of this compound for their cytotoxic effects on various cancer cell lines. The findings revealed selective cytotoxicity towards HL-60 cells (human promyelocytic leukemia) while exhibiting milder effects on non-cancerous cells. This suggests potential as a pro-apoptotic agent targeting caspase pathways .
3. Neurological Disorders
- The compound's structure suggests possible applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Its derivatives have been explored for their neuroprotective properties, indicating a broader therapeutic scope.
Case Study 1: HIV Protease Inhibitors
A study focused on synthesizing new pyrrolidin-3-ol derivatives demonstrated that certain modifications to the this compound structure significantly enhanced inhibitory activity against HIV protease. These findings underscore the importance of structural diversity in developing effective antiviral agents .
Case Study 2: Anticancer Activity
In vitro evaluations showed that analogues of this compound exhibited varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Notably, one derivative demonstrated an IC50 value indicating potent anticancer activity, highlighting the compound's potential as a lead in cancer drug development .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
This compound | HIV protease inhibition; anticancer | Hydroxyl group enhances binding affinity |
Pyrrolidine | General scaffold in drug discovery | Simple nitrogen-containing heterocycle |
1-Benzyl-3-pyrrolidinone | Limited biological activity | Oxidized form; less active than the alcohol |
Properties
IUPAC Name |
(2S,3R)-2-benzylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12-10(11)8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGBVQBEQQUPQ-WDEREUQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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